2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile
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Description
Synthesis Analysis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile derivatives has been approached through different methods. One method involves the solvent-free preparation of ethyl 1-oxo-1,2-dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates using ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material, assisted by focused microwave irradiation for efficiency and yield improvement (Meziane, 1998).
Molecular Structure Analysis
The molecular and crystal structures of related benzimidazole derivatives have been elucidated, revealing insights into their planarity and the nature of hydrogen bonding patterns. For example, benzimidazole derivatives related to 2,3-acrylonitriles show planar aromatic surfaces capable of intercalating into double-stranded DNA, highlighting their structural characteristics and potential biological relevance (Hranjec et al., 2010).
Chemical Reactions and Properties
Benzimidazole compounds exhibit a wide range of chemical reactions due to their reactive sites, contributing to their versatility in synthesis and application. The presence of acrylonitrile groups facilitates various reactions, including Knoevenagel condensation and nucleophilic addition, enhancing their utility in creating complex molecules (Tammisetti et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and intermolecular interactions. The study of Z/E-Isomerism of related acrylonitriles reveals significant insights into their crystal packing and stability, contributing to the understanding of their physical properties (Tammisetti et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. Experimental and theoretical assessments of anticorrosion performance for copper in acidic conditions highlight the potential of these compounds as corrosion inhibitors, showcasing their chemical properties and application potential (Tigori et al., 2022).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It’s known that benzimidazole derivatives can have various effects at the molecular and cellular level, including antiproliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like NSC153127. These factors can include temperature, pH, and the presence of other compounds or enzymes .
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-22(2)15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)21-18/h3-11H,1-2H3,(H,20,21)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZAKAMMDOHBMT-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57319-74-1 |
Source
|
Record name | 1H-Benzimidazol-2-acetonitrile, alpha-((4-(dimethylamino)phenyl)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC153127 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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